methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an azetidine ring, a cyano group, and a carboxylate ester, along with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid typically involves the formation of the azetidine ring followed by the introduction of the cyano and carboxylate groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring. Subsequent reactions introduce the cyano and carboxylate groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The azetidine ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a reactive intermediate, participating in various chemical transformations. The cyano and carboxylate groups can interact with enzymes and receptors, modulating their activity and leading to biological effects. The trifluoroacetic acid component can enhance the compound’s stability and solubility, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
3-Cyano-4-methyl-2-pyrrolidone: A compound with a similar cyano group but a different ring structure.
Trifluoroacetic acid derivatives: Compounds containing trifluoroacetic acid as a functional group.
Uniqueness
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the azetidine ring, cyano group, and trifluoroacetic acid makes it a versatile compound with potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
2703780-83-8 |
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Molecular Formula |
C8H9F3N2O4 |
Molecular Weight |
254.2 |
Purity |
95 |
Origin of Product |
United States |
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